CMP98 discovery and synthesis pathway
CMP98 discovery and synthesis pathway
An In-depth Technical Guide on the Discovery and Synthesis of CMP-Legionaminic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of CMP-legionaminic acid, a significant bacterial nonulosonic acid. Initially misidentified in the query as "CMP98," the correct compound, CMP-legionaminic acid, is a key component of the cell surface glycoconjugates of several pathogenic bacteria, playing a role in virulence and host-immune evasion. This document details the elucidation of its biosynthetic pathway, the enzymes involved, and methodologies for its synthesis. The information is collated from seminal research, primarily the complete reconstitution of the pathway in Campylobacter jejuni.[1][2] All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Discovery and Significance
Legionaminic acid (5,7-diacetamido-3,5,7,9-tetradeoxy-D-glycero-D-galacto-nonulosonic acid) is a sialic acid-like sugar found on the cell surfaces of Gram-negative bacteria such as Legionella pneumophila and Campylobacter coli.[1][2] In L. pneumophila, it is a component of the lipopolysaccharide O-chain, while in C. coli, it modifies flagellin (B1172586) via O-linkage.[1][2] The presence of legionaminic acid has been associated with bacterial virulence, likely by mimicking host sialic acids to evade the immune system.[3] The biologically active form, CMP-legionaminic acid, serves as the donor substrate for glycosyltransferases that incorporate legionaminic acid into glycoconjugates. The complete biosynthetic pathway for CMP-legionaminic acid was elucidated through the characterization of eleven enzymes from Campylobacter jejuni.[1][2]
The Biosynthetic Pathway of CMP-Legionaminic Acid
The biosynthesis of CMP-legionaminic acid in Campylobacter jejuni starts from the central metabolite fructose-6-phosphate (B1210287) and involves a series of eleven enzymatic steps.[1][2] A key feature of this pathway is the utilization of unique GDP-linked sugar intermediates, which distinguishes it from other similar pathways that use UDP-linked intermediates.[1][2]
The pathway can be conceptually divided into three main stages:
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Formation of GDP-GlcNAc: The initial steps involve the conversion of fructose-6-phosphate to glucosamine-1-phosphate, followed by activation with GTP.
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Synthesis of Legionaminic Acid: A series of enzymatic modifications, including dehydration, amination, acetylation, and epimerization, leads to the formation of the nine-carbon sugar, legionaminic acid.
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Activation to CMP-Legionaminic Acid: The final step is the activation of legionaminic acid with CTP to produce the high-energy donor molecule, CMP-legionaminic acid.
Enzymes of the CMP-Legionaminic Acid Biosynthetic Pathway
The enzymes involved in the pathway were identified from the flagellin glycosylation locus of C. jejuni.[1][4][5][6] The nomenclature of the genes and corresponding enzymes is summarized below.
| Gene Name | Enzyme Name | Function |
| ptmF | PtmF | Isomerase |
| ptmA | PtmA | Glutaminase |
| pgmL | PgmL | Phosphoglucosamine mutase |
| ptmE | PtmE | Nucleotidyltransferase (GTP-specific) |
| glmU | GlmU | N-acetyltransferase/pyrophosphorylase |
| legB | LegB | Dehydratase |
| legC | LegC | Aminotransferase |
| legH | LegH | Acetyltransferase |
| legG | LegG | Hydrolyzing 2-epimerase |
| legI | LegI | Legionaminic acid synthase |
| legF | LegF | CMP-legionaminic acid synthetase |
Signaling Pathway Diagram
The following diagram illustrates the enzymatic conversion of fructose-6-phosphate to CMP-legionaminic acid.
Caption: Biosynthetic pathway of CMP-Legionaminic Acid.
Experimental Protocols
The elucidation of the CMP-legionaminic acid pathway involved the expression and purification of the eleven recombinant enzymes and subsequent characterization through enzymatic assays and "one-pot" synthesis reactions.[1][2]
Recombinant Enzyme Expression and Purification
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Gene Cloning: Genes from the C. jejuni 11168 flagellin glycosylation locus were amplified by PCR and cloned into expression vectors, often with a His6-tag for purification.
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Protein Expression: Expression vectors were transformed into E. coli host strains. Protein expression was induced, for example, with IPTG.
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Cell Lysis: Cells were harvested by centrifugation and lysed using sonication or a French press in a suitable buffer (e.g., Tris-HCl with NaCl and protease inhibitors).
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Purification: The His6-tagged proteins were purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified enzymes were dialyzed and stored at -20°C.
Enzymatic Assays
Enzyme activity was typically monitored by capillary electrophoresis (CE) or mass spectrometry (MS) to detect the consumption of substrates and the formation of products. Reaction conditions were optimized for pH, temperature, and cofactor requirements.
"One-Pot" Synthesis of Legionaminic Acid
A facile method for the large-scale synthesis of legionaminic acid was developed using two separate "one-pot" reactions.[1][2]
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Reaction 1: Conversion of GDP-GlcNAc to 2,4-diacetamido-2,4,6-trideoxy-D-mannose using LegB, LegC, LegH, and LegG.
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Reaction 2: Condensation of the product from Reaction 1 with phosphoenolpyruvate (B93156) (PEP) using LegI to form legionaminic acid.
Synthesis of CMP-Legionaminic Acid
The purified legionaminic acid was then used as a substrate for the LegF enzyme in the presence of CTP to catalyze the formation of CMP-legionaminic acid.[1][2]
Experimental Workflow Diagram
The following diagram outlines the general workflow used to elucidate the biosynthetic pathway.
Caption: Experimental workflow for pathway elucidation.
Quantitative Data
The activity of sialyltransferases with CMP-legionaminic acid as a donor substrate has been quantitatively assessed, demonstrating the potential for chemoenzymatic synthesis of novel glycoconjugates.
| Sialyltransferase | Acceptor Substrate | Relative Activity (%) with CMP-Leg5Ac7Ac (compared to CMP-Neu5Ac) |
| Pasteurella multocida PM0188h | Lactose, Galβ1,4GlcNAcβ, T-antigen | ~60 |
| Porcine ST3Gal1 | Lactose, Galβ1,4GlcNAcβ, T-antigen | ~60 |
| Photobacterium α2,6 sialyltransferase | Lactose, Galβ1,4GlcNAcβ, T-antigen | ~6 |
Data adapted from PMID: 20978010[7]
Conclusion
The elucidation of the CMP-legionaminic acid biosynthetic pathway has provided significant insights into the metabolism of bacterial surface glycans and their role in pathogenicity. The availability of detailed enzymatic and synthetic protocols opens avenues for the large-scale production of legionaminic acid and its derivatives. These compounds are valuable tools for studying host-pathogen interactions, developing novel antibacterial agents that target this pathway, and creating diagnostic reagents or vaccine components. The chemoenzymatic approaches described also allow for the synthesis of modified glycoconjugates with potential applications in glycobiology and drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Changes in flagellin glycosylation affect Campylobacter autoagglutination and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Campylobacter jejuni Glycosylation Island Important in Cell Charge, Legionaminic Acid Biosynthesis, and Colonization of Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis and properties of glycoconjugates with legionaminic acid as a replacement for neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
